molecular formula C14H21NO B1346031 2-Cyclohexylamino-1-phenylethanol CAS No. 6589-48-6

2-Cyclohexylamino-1-phenylethanol

Cat. No.: B1346031
CAS No.: 6589-48-6
M. Wt: 219.32 g/mol
InChI Key: ISYFTHDLBGNHQW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexylamino-1-phenylethanol typically involves the reaction of cyclohexylamine with benzyl alcohol under specific conditions. One common method is the reductive amination of benzyl alcohol with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation techniques with palladium or platinum catalysts can also be employed to facilitate the reductive amination process .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexylamino-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like halides, alkoxides, and amines

Major Products Formed

Scientific Research Applications

2-Cyclohexylamino-1-phenylethanol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclohexylamino-1-phenylethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)-1-phenylethanol
  • 2-(2-Methyl-1-piperidinyl)-1-phenylethanol
  • 2-(Dodecylthio)-1-phenylethanol
  • 1-(4-Methoxyphenyl)-2-phenylethanol
  • 1-(Cyclohexylamino)-2-propanol
  • 2-(Isopropylamino)-1-phenylethanol
  • 2-Anilino-1-phenylethanol hydrochloride

Uniqueness

2-Cyclohexylamino-1-phenylethanol is unique due to its specific structural features, such as the presence of a cyclohexylamino group attached to a phenylethanol backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-(cyclohexylamino)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYFTHDLBGNHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265137
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6589-48-6
Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6589-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl alcohol, alpha-(cyclohexylamino)methyl-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexylamino-1-phenylethanol
Source DTP/NCI
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Record name α-[(Cyclohexylamino)methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclohexylamino-1-phenylethanol
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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